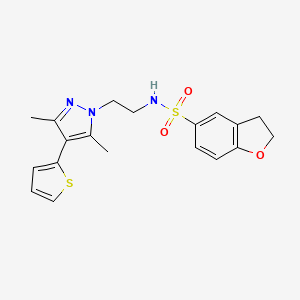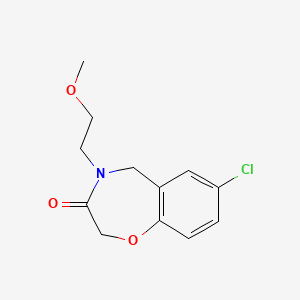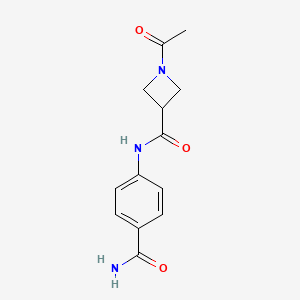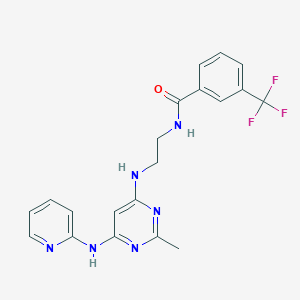![molecular formula C17H13NO B2428675 3-[(E)-(naphthalen-1-ylimino)methyl]phenol CAS No. 301318-55-8](/img/structure/B2428675.png)
3-[(E)-(naphthalen-1-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(E)-(naphthalen-1-ylimino)methyl]phenol” is a Schiff base compound . Schiff bases are typically synthesized through a condensation reaction between an amine and a carbonyl compound . They are known for their versatile applications in various fields due to their complexation ability with most of the transition metals .
Synthesis Analysis
The synthesis of such Schiff base compounds generally involves a condensation reaction of an amine and a carbonyl compound . For instance, a similar Schiff base named (E)-2-(((3-aminophenyl)imino)methyl)phenol was obtained through the condensation reaction of m-phenylenediamine and salicylaldehyde in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of “3-[(E)-(naphthalen-1-ylimino)methyl]phenol” is likely to be similar to that of “4-[(E)-(naphthalen-1-ylimino)methyl]phenol”, which contains a total of 34 bonds . The structure includes an aromatic ring (naphthalene), a phenolic group, and an imine functional group .Chemical Reactions Analysis
Schiff bases, including “3-[(E)-(naphthalen-1-ylimino)methyl]phenol”, can undergo various chemical reactions. One common reaction is nucleophilic aromatic substitution, where one of the substituents in an aromatic ring is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(E)-(naphthalen-1-ylimino)methyl]phenol” would be influenced by its phenolic group and the naphthalene ring. Phenols are usually colorless liquids or solids that can turn reddish-brown due to oxidation . They have high boiling points due to intermolecular hydrogen bonding .Scientific Research Applications
Fluorescence Spectral Studies
The interaction of similar compounds with Bovine Serum Albumin (BSA) has been examined, providing insights into fluorescence spectral data and binding constants. This research aids in understanding the mode of quenching and energy transfer processes like Forster resonance energy transfer (FRET) (Ghosh, Rathi, & Arora, 2016).
Synthesis and Structural Analysis
Studies have focused on the synthesis and crystal structure of similar Schiff base ligands. Techniques like NMR, FTIR, and X-ray analysis provide valuable information on the molecular structure and potential applications in areas like corrosion inhibition (Elemike et al., 2017).
Experimental and Theoretical Studies
Research involving alkylaminophenol compounds, which include 3-[(E)-(naphthalen-1-ylimino)methyl]phenol, has been conducted to explore their high antioxidant values and potential as biologically active drugs. Theoretical data supporting these findings are based on methods like DFT and HF (Ulaş, 2020).
Reactivity with Ruthenium Complexes
The reactivity of similar compounds with ruthenium complexes and their photolabile properties have been explored. This research is crucial for understanding the redox properties and potential applications in areas like nitric oxide estimation (Ghosh et al., 2014).
Antibacterial Activities
Research into Schiff base compounds and their metal complexes shows potential antibacterial activities. Such studies are significant for developing new antibacterial agents and understanding their interaction with bacteria (Arteen et al., 2019).
Chemosensor Applications
Studies have indicated the use of similar compounds as chemosensors for specific ions, demonstrating their potential in environmental monitoring and analytical chemistry (Ghosh & Rathi, 2014).
Mechanism of Action
While the specific mechanism of action for “3-[(E)-(naphthalen-1-ylimino)methyl]phenol” is not directly available, phenolic compounds, in general, have been known to exhibit various biological activities. Their mechanism of action often involves interactions with proteins, enzymes, and other cellular components .
Future Directions
The future research directions for “3-[(E)-(naphthalen-1-ylimino)methyl]phenol” could involve exploring its potential applications in various fields. For instance, phenolic compounds have been studied for their antimicrobial properties, and their functionalization can significantly enhance these properties . Additionally, Schiff bases have been studied for their potential applications in the synthesis of various metal complexes .
properties
IUPAC Name |
3-(naphthalen-1-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-15-8-3-5-13(11-15)12-18-17-10-4-7-14-6-1-2-9-16(14)17/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACYNHPVSWFUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2428592.png)
![2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene](/img/structure/B2428594.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2428598.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2428599.png)


![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2428606.png)


![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2428611.png)


![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)